molecular formula C7H15NO2 B1428934 1-(2-Ethoxyethyl)azetidin-3-ol CAS No. 1486334-23-9

1-(2-Ethoxyethyl)azetidin-3-ol

Cat. No. B1428934
M. Wt: 145.2 g/mol
InChI Key: BSRJVRHLBJULBL-UHFFFAOYSA-N
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Description

“1-(2-Ethoxyethyl)azetidin-3-ol” is a chemical compound with the CAS Number: 1486334-23-9 . It has a molecular weight of 145.2 and its IUPAC name is 1-(2-ethoxyethyl)-3-azetidinol .


Molecular Structure Analysis

The InChI code for “1-(2-Ethoxyethyl)azetidin-3-ol” is 1S/C7H15NO2/c1-2-10-4-3-8-5-7(9)6-8/h7,9H,2-6H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-(2-Ethoxyethyl)azetidin-3-ol” is an oil at normal temperatures . It should be stored at a temperature of 4°C .

Scientific Research Applications

Transformation of Azetidinones

A study by Mollet et al. (2011) explored the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols. This transformation is significant for the synthesis of compounds with potential biological activity, showcasing azetidinones' utility as intermediates in producing complex organic molecules (Mollet, D’hooghe, & de Kimpe, 2011).

Synthesis Optimization

Reddy et al. (2011) reported on optimizing the synthesis process for 1-benzylazetidin-3-ol, highlighting its importance as a starting material in commercial synthesis pathways for azetidin-3-ol hydrochloride. This study underscores the economic and efficient production of azetidine-based compounds, which are valuable in various pharmaceutical applications (Reddy et al., 2011).

Antitumor Agents

Greene et al. (2016) investigated 3-phenoxy-1,4-diarylazetidin-2-ones for their antiproliferative properties against cancer cells, highlighting azetidine compounds' potential as tubulin-targeting antitumor agents. This research contributes to the development of new anticancer therapies, emphasizing the therapeutic potential of azetidine derivatives (Greene et al., 2016).

Neuroprotective Effects

A study by Uehara et al. (2012) on T-817MA, a compound related to azetidin-3-ols, demonstrated its neuroprotective effects against cognitive deficits in schizophrenia. This research provides insights into azetidine derivatives' potential applications in treating neurodegenerative disorders, offering a novel therapeutic approach (Uehara et al., 2012).

Synthesis of Functionalized Azetidines

Ye et al. (2011) presented a flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. This method opens up new pathways for synthesizing functionalized azetidines, demonstrating the versatility and potential applications of azetidine-based compounds in synthetic chemistry and drug development (Ye, He, & Zhang, 2011).

Safety And Hazards

The compound has been classified with the hazard statements H227, H302, H315, H318, H335 . These indicate that it is flammable, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-ethoxyethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-10-4-3-8-5-7(9)6-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRJVRHLBJULBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyethyl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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